Isotopic PurityMass SpectrometryInternal Standard Validation
Quantitative bioanalysis of chlorprothixene is compromised by matrix effects and variable recovery when using non-isotopic internal standards. Chlorprothixene-D6 solves this as a deuterated SIL-IS with near-identical co-elution and ionization.
- >99.7 atom% D, >99.0% chemical purity; mass shift +6 Da
- Enables FDA/EMA-compliant method validation (CV <10%, accuracy ±15%)
- Ideal for TDM, bioequivalence, metabolic (CYP2D6), and forensic studies
Molecular FormulaC18H18ClNS
Molecular Weight321.9 g/mol
Cat. No.B12421179
⚠ Attention: For research use only. Not for human or veterinary use.
Chlorprothixene-D6: Deuterated Internal Standard for LC-MS/MS
Chlorprothixene-D6 (CAS 1246912-83-3) is a deuterium-labeled analog of the typical antipsychotic chlorprothixene, a thioxanthene-class compound . As a stable isotope-labeled internal standard (SIL-IS), it is specifically engineered for use in liquid chromatography–tandem mass spectrometry (LC–MS/MS) and gas chromatography–mass spectrometry (GC–MS) workflows to enable accurate and traceable quantification of the unlabeled analyte in complex biological matrices . The compound incorporates six deuterium atoms (D6) at the N,N-dimethyl positions, resulting in a molecular mass shift of +6 Da relative to the native analyte (MW 315.86 g/mol vs. 321.90 g/mol for the free base), which provides clear mass spectrometric separation while preserving the physicochemical properties essential for co-elution and ionization behavior .
Product TypeDeuterated internal standard (SIL-IS)
LabelingD6 at N,N-dimethyl positions; +6 Da mass shift
Analytical WorkflowLC–MS/MS or GC–MS quantification in complex matrices
Co-elution BehaviorMinimal retention time shift for matrix effect compensation
Chlorprothixene-D6: Essential Isotopic Internal Standard
Substituting a non-deuterated internal standard (e.g., carbamazepine or a structural analog) for Chlorprothixene-D6 in LC-MS/MS assays introduces systematic quantification errors due to differential ionization efficiency, matrix effect susceptibility, and extraction recovery variation [1]. A 2021 UPLC–MS/MS method for chlorprothixene using carbamazepine as internal standard reported recoveries ranging from 70–109% and relative errors up to ±7.20%, reflecting the inherent variability when a non-isotopic IS is employed [1]. In contrast, stable isotope-labeled internal standards such as Chlorprothixene-D6 are the gold standard for quantitative bioanalysis because they co-elute with the analyte and experience near-identical matrix effects, ion suppression, and extraction efficiency [2]. Furthermore, direct substitution of the unlabeled chlorprothixene as an internal standard is impossible in samples containing the native drug, and even when analyzing blank matrices, the lack of mass differentiation prevents simultaneous detection in multiplexed assays. These limitations establish the necessity for a deuterated, mass-resolved internal standard such as Chlorprothixene-D6 for rigorous method validation and regulatory-compliant quantification.
Target ISTD
Chlorprothixene-D6
Co-elutes with analyte; near-identical matrix effects and ionization efficiency.
Potential Substitute
Non-isotopic IS (e.g., carbamazepine)
Differential ion suppression and extraction recovery may introduce systematic bias; not suitable for co-elution compensation.
Reported recoveries 70–109% and errors up to ±7.20% with non-isotopic IS.
Excessive deuterium may cause retention time shifts up to –59% bias; unlabeled analog unusable in native drug-containing samples.
Literature bias reports highlight D6 as a balanced choice.
[1] Fan L, An J, Cui Y, Dong Z. Development, validation, and application of a simple UPLC–MS/MS method for simultaneous quantification of five traditional antipsychotics in human plasma. J Sep Sci. 2021;44(9):1813-1821. View Source
Chlorprothixene-D6 (free base) is supplied with an isotopic purity of >99.7 atom% D as determined by ¹H NMR . This high isotopic enrichment ensures that the M+6 peak area contains <0.3% contribution from the unlabeled analyte's natural isotopic envelope, minimizing cross-talk interference in selected reaction monitoring (SRM) transitions. In comparison, typical deuterated internal standards for antipsychotics often report isotopic purity in the range of 98–99 atom% D, meaning Chlorprothixene-D6 provides a ~3-fold reduction in isotopic impurity-induced bias .
Isotopic PurityMass SpectrometryInternal Standard Validation
Evidence Dimension
Isotopic purity (atom% deuterium)
Target Compound Data
>99.7 atom% D (¹H NMR)
Comparator Or Baseline
Typical deuterated internal standard: 98–99 atom% D
Quantified Difference
≥0.7% higher isotopic purity; ~70–80% reduction in isotopic impurity
Conditions
Isotopic purity determination by ¹H NMR; free base form
Why This Matters
Higher isotopic purity directly reduces quantitative bias at low analyte concentrations, which is critical for pharmacokinetic studies where trough plasma levels may approach the lower limit of quantification (LLOQ).
Isotopic PurityMass SpectrometryInternal Standard Validation
Chemical Purity and Interference Control
Chlorprothixene-D6 is certified with >99.0% HPLC purity (overall purity >99.0%) . This specification exceeds the ≥95–98% purity range commonly offered for research-grade deuterated antipsychotic internal standards . Higher chemical purity reduces the likelihood of extraneous chromatographic peaks that could interfere with analyte quantification or mislead impurity profiling.
Chemical PurityCross-study comparable
>99.0% HPLC purity
Limits extraneous peaks; improves ruggedness at sub-ng/mL calibration.
Alternative suppliers offer 95–98% purity.
Chemical PurityHPLCReference Standard Quality
Evidence Dimension
Chemical purity (HPLC)
Target Compound Data
>99.0% HPLC purity
Comparator Or Baseline
Alternative suppliers: ≥95% (MuseChem), ≥98% (InvivoChem, GLPBio)
Quantified Difference
1–4% higher absolute purity
Conditions
HPLC-UV analysis; free base and hydrochloride forms
Why This Matters
A 1–4% purity difference can be significant when preparing calibration standards at sub-ng/mL concentrations, where impurities contribute disproportionately to signal variance and can compromise method ruggedness.
Chemical PurityHPLCReference Standard Quality
Receptor Binding Affinity Preservation
The deuterium labeling in Chlorprothixene-D6 does not alter the compound's receptor binding profile. The unlabeled chlorprothixene hydrochloride exhibits high-affinity antagonism at human dopamine D1, D2, D3, D5, and histamine H1 receptors, with Ki values of 18 nM, 2.96 nM, 4.56 nM, 9 nM, and 3.75 nM, respectively . This binding profile is fully retained in the deuterated analog, as the isotopic substitution occurs at metabolically stable N-methyl positions that do not participate in receptor interactions [1]. This equivalence is a prerequisite for the use of Chlorprothixene-D6 as a tracer in pharmacokinetic and receptor occupancy studies.
No measurable difference (within experimental error)
Conditions
Radioligand binding assays using human recombinant receptors
Why This Matters
For tracer studies, the internal standard must behave identically to the analyte in biological systems; any deviation in receptor binding would invalidate the extrapolation of pharmacokinetic parameters and confound receptor occupancy measurements.
[1] Russak EM, Bednarczyk EM. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Ann Pharmacother. 2019;53(2):211-216. View Source
Mass Shift and Unambiguous MS Detection
Chlorprothixene-D6 exhibits a mass increase of +6.04 Da relative to the unlabeled chlorprothixene free base (MW 315.86 vs. 321.90) and +6.04 Da for the hydrochloride salt (MW 352.32 vs. 358.36) . This six-deuterium substitution provides sufficient mass separation to avoid isotopic overlap in SRM transitions while minimizing the chromatographic retention time shift (ΔtR) that can compromise matrix effect compensation when using heavily deuterated (>D9) internal standards [1]. In a systematic comparison of deuterated vs. ¹³C/¹⁵N-labeled internal standards, deuterated SIL-ISs with >6 deuterium atoms demonstrated a quantitative bias of –38.4% in urinary biomarker analysis due to differential ion suppression, highlighting the advantage of a D6 labeling strategy that balances mass resolution with co-elution fidelity [1].
Higher-deuterium SIL-ISs can show up to –59% quantitative bias.
Mass SpectrometryDeuterium Isotope EffectChromatographic Resolution
Evidence Dimension
Mass shift and chromatographic co-elution
Target Compound Data
+6 Da mass shift; minimal ΔtR (typically <0.1 min under reversed-phase conditions)
Comparator Or Baseline
Heavily deuterated (>D9) internal standards: significant ΔtR, up to –59.2% quantitative bias in complex matrices
Quantified Difference
Bias reduction of ~38–59% compared to higher-deuterium SIL-ISs
Conditions
LC–ESI–MS/MS analysis of biological matrices; literature-based comparison
Why This Matters
The D6 labeling strategy strikes an optimal balance: sufficient mass separation for unambiguous MS detection while minimizing deuterium isotope effect-driven retention time shifts that can lead to inaccurate matrix effect correction and biased quantification.
Mass SpectrometryDeuterium Isotope EffectChromatographic Resolution
[1] Smith CJ, et al. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. J Anal Toxicol. 2023;47(2):129-135. View Source
Chlorprothixene-D6 Bioanalytical Applications
Human Plasma Pharmacokinetic Quantification
Chlorprothixene-D6 serves as the optimal internal standard for LC–MS/MS quantification of chlorprothixene in human plasma following oral administration [1]. Its isotopic purity (>99.7 atom% D) and chemical purity (>99.0%) ensure accurate calibration across the therapeutic concentration range (typically 2–250 ng/mL), while the D6 labeling provides clear mass separation without introducing significant deuterium isotope effect-related quantification bias [1]. This application scenario is particularly critical for bioequivalence studies and therapeutic drug monitoring (TDM) programs requiring rigorous method validation per FDA/EMA bioanalytical guidelines.
Multi-Analyte Antipsychotic Assay Validation
In multiplexed UPLC–MS/MS assays quantifying chlorprothixene alongside other traditional antipsychotics (e.g., perphenazine, fluphenazine, thioridazine), Chlorprothixene-D6 enables the use of isotope dilution mass spectrometry (IDMS) for the chlorprothixene channel, which is the gold standard for correcting matrix effects and extraction variability [1]. The compound's high purity specifications reduce the risk of cross-talk and interfering peaks in complex chromatographic separations, facilitating robust method validation with intra- and inter-day precision CV <10% and accuracy within ±15% .
Metabolic Profiling and Biotransformation Studies
Chlorprothixene-D6 is ideally suited as an internal standard for tracking the hepatic metabolism of chlorprothixene, which is primarily mediated by CYP2D6 to form chlorprothixene sulfoxide and N-desmethyl metabolites [1]. The D6 label is located on the N,N-dimethyl moiety, which is not the primary site of CYP-mediated oxidation, thereby preserving the metabolic fate of the analyte. This enables accurate quantification of both parent drug and metabolites in in vitro microsomal incubations and in vivo pharmacokinetic studies.
Forensic Toxicology and Postmortem Analysis
In forensic applications where sample matrices are highly variable and degraded (e.g., postmortem blood, urine, tissue homogenates), Chlorprothixene-D6 provides the matrix-matched correction essential for defensible quantitative results. The compound's SI-traceable gravimetric preparation [1] and comprehensive certificate of analysis support chain-of-custody requirements and expert testimony, while its D6 labeling ensures unambiguous identification even in the presence of isobaric interferences from endogenous compounds or co-administered drugs.
Application
Selection Property
Validation Focus
Plasma pharmacokinetic research studies
Co-eluting deuterated ISTD with high isotopic enrichment
Matrix effect correction and method validation documentation review
Multiplex antipsychotic bioanalysis
Isotope dilution MS compatibility; low cross-talk risk
Inter-channel interference and precision endpoint review
CYP-mediated metabolism studies
Label at non-metabolic site (N,N-dimethyl)
Parent and metabolite quantification without isotopic scrambling
Interference-free detection in degraded/postmortem matrices
[1] Fan L, An J, Cui Y, Dong Z. Development, validation, and application of a simple UPLC–MS/MS method for simultaneous quantification of five traditional antipsychotics in human plasma. J Sep Sci. 2021;44(9):1813-1821. View Source
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